4,6-Dichloro-5-cyanopicolinic acid

Descripción general

Descripción

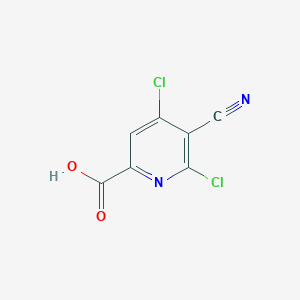

4,6-Dichloro-5-cyanopicolinic acid is a chemical compound with the molecular formula C7H2Cl2N2O2. It is characterized by the presence of chlorine atoms at the 4th and 6th positions, a cyano group at the 5th position, and a carboxylic acid group on a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-cyanopicolinic acid typically involves the chlorination of 5-cyanopicolinic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4th and 6th positions. The process involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as a catalyst. The reaction is conducted at a temperature range of 80-90°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-5-cyanopicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted picolinic acids.

Reduction: Formation of 4,6-dichloro-5-aminopicolinic acid.

Oxidation: Formation of 4,6-dichloro-5-carboxypicolinic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 BCL6 Inhibitors Development

One of the prominent applications of 4,6-dichloro-5-cyanopicolinic acid is in the development of inhibitors targeting the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor implicated in various malignancies, including diffuse large B-cell lymphoma (DLBCL).

A study optimized several small molecules for their ability to inhibit BCL6, with this compound being utilized as a key intermediate in synthesizing more potent inhibitors. The research demonstrated that this compound could enhance the binding affinity to the BCL6 BTB domain by facilitating interactions with the protein and perturbing water networks within the binding pocket, leading to a significant increase in potency (up to 100-fold) compared to initial compounds .

1.2 Synthesis of Ticagrelor Intermediates

This compound has also been used as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes. The compound's derivatives are essential for creating intermediates that exhibit necessary pharmacological properties, making it crucial for developing effective cardiovascular drugs .

Agricultural Applications

2.1 Herbicide Development

Research indicates that derivatives of this compound can be utilized in creating herbicides. These compounds demonstrate efficacy against various weeds while being selective for crops, thus improving agricultural productivity without harming desired plants.

Studies have shown that formulations containing this compound can effectively control weed populations in crops such as maize and soybean, providing a sustainable solution for weed management .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-5-cyanopicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparación Con Compuestos Similares

Similar Compounds

- 4,6-Dichloro-5-aminopicolinic acid

- 4,6-Dichloro-5-carboxypicolinic acid

- 4,6-Dichloro-5-methylpicolinic acid

Uniqueness

4,6-Dichloro-5-cyanopicolinic acid is unique due to the presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

4,6-Dichloro-5-cyanopicolinic acid (DCNPA) is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to cancer treatment. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

DCNPA has been identified as a potent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 plays a crucial role in the proliferation and survival of malignant B cells by repressing genes involved in apoptosis and cell cycle regulation. Inhibition of BCL6 allows for the re-expression of these genes, leading to increased apoptosis and differentiation of cancer cells .

Biological Activity

Recent studies have demonstrated that DCNPA exhibits promising anti-cancer activity through several mechanisms:

- Inhibition of BCL6 : DCNPA has been shown to bind effectively to the BCL6 BTB domain, disrupting its interaction with corepressor proteins. This interaction leads to a significant reduction in cell viability in various cancer cell lines, particularly those derived from lymphomas .

- Induction of Apoptosis : Mechanistic studies indicate that DCNPA treatment results in increased early and late apoptosis in leukemia cell lines. The compound has been shown to significantly elevate the levels of apoptotic markers such as caspase-3 .

- Cell Cycle Arrest : DCNPA induces cell cycle arrest at the S phase, thereby inhibiting DNA synthesis and further proliferation of cancer cells. This effect is particularly pronounced in leukemia models .

Case Studies

Several case studies highlight the efficacy of DCNPA:

- Study on DLBCL : In a study involving DLBCL cell lines, DCNPA exhibited an IC50 value in the submicromolar range, indicating potent inhibitory activity against BCL6. The study reported a 100-fold improvement in potency through structural optimization of DCNPA derivatives .

- Broad-Spectrum Anticancer Activity : Another investigation assessed the anticancer properties of DCNPA across multiple cancer types. Results indicated that it displayed broad-spectrum activity with selectivity ratios favoring leukemia cells over solid tumors .

Data Table: Biological Activity Summary

| Activity | Effect | IC50 (μM) | Cell Line Tested |

|---|---|---|---|

| BCL6 Inhibition | Disruption of transcription | < 1 | DLBCL Cell Lines |

| Induction of Apoptosis | Increased early/late apoptosis | - | HL60, leukemia SR |

| Cell Cycle Arrest | S phase arrest | - | IMR5, BE2C |

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for evaluating the clinical potential of DCNPA. Early findings suggest that compounds derived from DCNPA possess favorable pharmacokinetic properties, including good solubility and metabolic stability. However, comprehensive safety profiles are still under investigation.

Propiedades

IUPAC Name |

4,6-dichloro-5-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLRVNOZBGZFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855982 | |

| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861545-83-7 | |

| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.